molecular formula C16H13F2NO2S B2943579 1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione CAS No. 1396849-53-8

1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione

Cat. No. B2943579
CAS RN: 1396849-53-8
M. Wt: 321.34
InChI Key: URQHTKUALMGLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DFB belongs to the class of piperidine-2,6-dione compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Anticancer Activity

Research on N-substituted indole derivatives, involving reactions with similar structural motifs to 1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione, has demonstrated potential anticancer activities. These compounds were synthesized and characterized using various analytical techniques, and their efficacy against human breast cancer cell lines was evaluated. The study highlights the importance of specific substituents in enhancing anticancer activity, providing a pathway for developing new therapeutic agents (Kumar & Sharma, 2022).

Antimicrobial Agents

The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives from compounds structurally related to 1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione has shown promising antimicrobial properties. These novel compounds exhibited moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, suggesting their potential as antimicrobial agents (Jadhav et al., 2017).

Organic Solar Cells

A bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor, incorporating thiophene as a key structural element, was designed for efficient organic solar cells. This compound demonstrated high optical absorption, good solubility, thermal stability, and promising optoelectronic properties, leading to an impressive efficiency in solar cell applications. This research showcases the potential of incorporating thiophene derivatives into materials for renewable energy technologies (Gupta et al., 2017).

Protoporphyrinogen IX Oxidase Inhibitors

Studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors have elucidated the structural properties of compounds with functionalities similar to 1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione. These inhibitors, characterized by specific dihedral angles and interatomic distances, highlight the role of molecular architecture in biological activity, offering insights into the design of herbicides and pharmaceuticals (Li et al., 2005).

Glycosylation Reactions

The use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been explored for activating thioglycosides, a process relevant to the synthesis of glycosylated molecules. This methodology could potentially apply to derivatives of 1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione for synthesizing complex organic molecules, demonstrating the versatility of such structures in synthetic chemistry (Crich & Smith, 2001).

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-thiophen-2-ylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO2S/c17-12-3-4-13(18)11(6-12)9-19-15(20)7-10(8-16(19)21)14-2-1-5-22-14/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQHTKUALMGLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)N(C1=O)CC2=C(C=CC(=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione

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